7H-Pyrrolo[2,3-d]pyrimidin-2-amine
Overview
Description
7H-Pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and other diseases involving dysregulated kinase activity .
Mechanism of Action
Target of Action
7H-Pyrrolo[2,3-d]pyrimidin-2-amine primarily targets p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine protein kinase found in eukaryotes and plays a crucial role in various signaling pathways. Specifically, it is associated with cancer progression and is overexpressed in several human cancers, including breast, pancreatic, gallbladder, gastric, hepatocellular, and esophageal cancers .
Mode of Action
The inhibitory mechanism of this compound involves competitive inhibition of PAK4. Molecular dynamics simulations and binding free energy calculations reveal that the compound interacts strongly with specific regions:
Notably, the terminal amino group of inhibitor 5n differs from the other three inhibitors, enhancing hydrogen bonds or electrostatic interactions with surrounding residues. Consequently, inhibitor 5n exhibits the strongest inhibition capacity. Additionally, variations in halogen atoms on the 2-substituents of inhibitors 5h, 5g, and 5e affect the positions of 2-benzene rings and interactions with the hinge region, influencing the overall inhibitory potency .
Biochemical Pathways
This compound impacts downstream pathways related to cell growth, apoptosis prevention, cell proliferation, and senescence regulation. By inhibiting PAK4, it disrupts signaling cascades both inside and outside the cell, contributing to its antitumor effects .
Action Environment
Environmental factors, such as pH, temperature, and coexisting molecules, can impact the compound’s efficacy and stability. Studying these factors is crucial for optimizing its therapeutic potential.
Biochemical Analysis
Biochemical Properties
7H-Pyrrolo[2,3-d]pyrimidin-2-amine has been found to interact with several enzymes and proteins. For instance, it has been identified as a potent inhibitor of Bruton’s tyrosine kinase (Btk) in vitro . The nature of these interactions often involves the formation of hydrogen bonds or electrostatic interactions with surrounding residues .
Cellular Effects
The effects of this compound on cells are significant. It has been shown to inhibit Btk Y223 auto-phosphorylation and PLCγ2 Y1217 phosphorylation . This compound also influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It acts as an ATP-competitive inhibitor, providing nanomolar inhibition of certain kinases . It also influences changes in gene expression and can cause enzyme inhibition or activation .
Subcellular Localization
Given its interactions with intracellular enzymes like Btk , it’s likely that this compound may be found in various subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with an appropriate alkyne in the presence of a copper catalyst. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7H-Pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Various nucleophiles, appropriate solvents, and bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
7H-Pyrrolo[2,3-d]pyrimidin-2-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors with similar structural features but differ in their selectivity and potency.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound has a chlorine atom at the 4-position, which alters its chemical properties and applications.
4-Ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine: This derivative is a potent inhibitor of LRRK2 kinase, showing promise in treating Parkinson’s disease.
Uniqueness
7H-Pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific structure that allows for versatile modifications and its potential as a scaffold for developing a wide range of kinase inhibitors. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVMIGRXQRPSIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663909 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93366-88-2 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do structural modifications of 7H-pyrrolo[2,3-d]pyrimidin-2-amine influence its interaction with tubulin and its antimitotic activity?
A: Research has shown that introducing specific substituents to the this compound scaffold can significantly impact its interaction with tubulin, a crucial protein for cell division. For instance, adding a 7-benzyl and a 5-[(2-substituted phenyl)ethyl] group, as seen in a series of 7-benzyl-4-methyl-5-[(2-substituted phenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amines, resulted in potent antimitotic activity against both sensitive and resistant tumor cells. [] This activity stems from these compounds binding to a unique site on tubulin, different from the binding sites of established antimitotic agents like colchicine, vinca alkaloids, and paclitaxel. [] Further modifications, such as debenzylation, led to variations in potency, indicating the importance of the benzyl group for optimal activity. []
Q2: Can you elaborate on the interaction of ethynyl-substituted this compound derivatives with cysteine residues and its implications for kinase inhibition?
A: Studies have demonstrated that ethynyl-substituted this compound derivatives can act as Michael acceptors and irreversibly inhibit certain kinases. [] Specifically, the ethynyl group in these compounds can be captured by the thiol group of cysteine residues present in the kinase active site. [] This interaction was observed in model studies using N-acetylcysteine methyl ester to mimic the cysteine residue in the presence of 1,4-diazabicyclo[2.2.2]octane. [] The reactivity varied depending on the position of the ethynyl group and other substituents on the heterocyclic core. [] For example, 7-ethynyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine displayed higher reactivity compared to 4-ethynyl-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. [] This finding suggests the potential for designing selective kinase inhibitors based on the this compound scaffold by fine-tuning the position and reactivity of the ethynyl group.
Q3: How does the conformation of the N-glycosidic bond in 2'-Deoxy-2-fluorotubercidin, a derivative of this compound, influence its overall structure?
A: X-ray crystallography revealed that in 2'-Deoxy-2-fluorotubercidin (7-(2-deoxy-β-d-erythro-pentofuranosyl)-2-fluoro-7H-pyrrolo[2,3-d]pyrimidin-2-amine), the N-glycosidic bond adopts a conformation between anti and high-anti. [] This specific conformation, characterized by a chi (χ) angle of −110.2° [], influences the spatial arrangement of the molecule and contributes to the overall three-dimensional structure of 2'-Deoxy-2-fluorotubercidin. Furthermore, the crystal structure analysis revealed the presence of four intermolecular hydrogen bonds (N—H⋯N, N—H⋯O, and O—H⋯O), highlighting their role in stabilizing the crystal structure of this compound. []
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